molecular formula C9H7BrClN3O2 B1460481 Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1289003-23-1

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1460481
CAS No.: 1289003-23-1
M. Wt: 304.53 g/mol
InChI Key: QUCJQDBLXNHRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with bromine (Br) at position 6, chlorine (Cl) at position 8, and an ethyl ester group at position 2. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly antimicrobial and antitumor agents . Its structure combines electron-withdrawing halogen substituents (Br, Cl) with a polar ester group, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCJQDBLXNHRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 2434602-65-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrClN3O2C_9H_7BrClN_3O_2. Its structure includes a bromine atom at the 6-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyrazine ring, contributing to its biological activity.

PropertyValue
Molecular Weight252.52 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Melting PointNot available

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's mechanism is primarily attributed to its interaction with specific biological targets such as enzymes and receptors.

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.
  • Anticancer Properties : this compound has been identified as a potential anticancer agent. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .
  • Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 15 to 30 µM across different cancer types .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-a]pyrazine scaffold is highly versatile, with modifications at positions 6, 8, and 2 significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 6-Br, 8-Cl, 2-COOEt C₉H₇BrClN₃O₂ 316.53 Not provided Antimicrobial intermediate
6-Bromo-8-methylimidazo[1,2-a]pyrazine 6-Br, 8-Me C₇H₆BrN₃ 228.05 1159815-50-5 Building block for drug discovery
Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate 6-Br, 8-(4-Me-piperazine), 2-COOEt C₁₄H₁₇BrN₅O₂ 380.23 1384265-57-9 Potential kinase inhibitor
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate 6-Br, 8-Br, 2-COOEt C₉H₇Br₂N₃O₂ 361.98 1000018-56-3 Halogen-rich intermediate for cross-coupling
6-Bromo-8-(thiophen-2’-yl)imidazo[1,2-a]pyrazine 6-Br, 8-thiophene C₁₀H₆BrN₃S 296.14 Not provided Pd-catalyzed coupling substrate
Ethyl 6-(4-fluorophenyl)-8-oxo-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 6-(4-F-C₆H₄), 8-oxo, tetrahydro C₁₅H₁₄FN₃O₃ 303.29 2058515-81-2 High-purity API intermediate

Key Observations :

  • Halogen Substituents: Bromine and chlorine enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) . Dibromo analogs (e.g., CAS 1000018-56-3) are more reactive in Pd-catalyzed arylations than monohalogenated derivatives.
  • Heterocyclic/Functional Groups : The 8-(4-methylpiperazine) substituent (CAS 1384265-57-9) introduces basicity and hydrogen-bonding capacity, likely enhancing solubility and target affinity in kinase inhibitors .
  • Saturated vs.

Preparation Methods

Step 1: Formation of 6-Bromoimidazo[1,2-a]pyridine Intermediate

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine, which is closely related to the imidazo[1,2-a]pyrazine core, by reacting 2-amino-5-bromopyridine with 40% monochloroacetaldehyde aqueous solution in the presence of an alkali such as sodium bicarbonate or sodium hydroxide. The reaction conditions are mild (25–50°C for 2–24 hours) in solvents like ethanol or water. The product is isolated by concentration, ethyl acetate extraction, drying, and recrystallization from ethyl acetate/hexane mixtures, yielding a high-purity intermediate.

Parameter Conditions Outcome
Reactants 2-amino-5-bromopyridine, 40% monochloroacetaldehyde 6-bromoimidazo[1,2-a]pyridine
Base Sodium bicarbonate (NaHCO3) Facilitates cyclization
Solvent Ethanol, water Mild reaction medium
Temperature 25–50 °C Gentle reaction conditions
Reaction Time 2–24 hours Complete conversion
Purification Ethyl acetate extraction, recrystallization High purity crystalline product

This step establishes the brominated imidazo core necessary for further functionalization.

Step 2: Introduction of the Ethyl Carboxylate Group and Chlorination

Following the formation of the imidazo core, the introduction of the ethyl carboxylate group at the 2-position is achieved by reaction with ethyl bromoacetate in the presence of bases such as sodium bicarbonate and catalytic potassium iodide in solvents like DMF at elevated temperatures (~85°C). This two-step one-pot method involves initial formation of a formamidine intermediate by reaction of 2-aminopyrazine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with ethyl bromoacetate to yield the ethyl ester-substituted imidazo[1,2-a]pyrazine.

Chlorination at the 8-position is typically introduced by starting with 8-chloro-substituted aminopyrazine or by selective halogenation of the imidazo[1,2-a]pyrazine core using electrophilic chlorinating agents under controlled conditions, ensuring regioselectivity.

Parameter Conditions Outcome
Reactants 2-amino-3-chloropyrazine, DMF-DMA, ethyl bromoacetate Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Base Sodium bicarbonate (NaHCO3) Promotes cyclization
Catalyst Potassium iodide (KI) Enhances reaction rate
Solvent DMF Polar aprotic solvent
Temperature 65 °C (intermediate formation), 85 °C (cyclization) Efficient reaction progression
Purification Extraction, silica gel chromatography Pure ester-functionalized product

Optimization and Analytical Characterization

Optimization studies reveal that the choice of base, solvent, and temperature critically affects yield and purity. Sodium bicarbonate is preferred for its mild basicity, reducing side reactions. Solvents such as DMF and ethanol provide good solubility and reaction rates. Reaction temperatures between 25–85 °C balance reaction kinetics and product stability.

The final product is characterized by:

Summary Table of Preparation Methods

Step Reactants & Reagents Conditions Key Outcomes References
1 2-amino-5-bromopyridine + 40% monochloroacetaldehyde + NaHCO3 25–50 °C, 2–24 h, EtOH/H2O solvent 6-bromoimidazo[1,2-a]pyridine intermediate, 72% yield
2 2-amino-3-chloropyrazine + DMF-DMA + ethyl bromoacetate + NaHCO3 + KI 65 °C (3 h), then 85 °C, DMF solvent This compound, purified by chromatography

Research Findings and Practical Notes

  • The mild reaction conditions and use of aqueous monochloroacetaldehyde in step 1 allow for scalable and reproducible synthesis with high purity and yield.
  • The two-step one-pot method for esterification and cyclization is efficient and avoids isolation of intermediates, enhancing synthetic throughput.
  • Regioselectivity in halogenation is controlled by the electronic nature of the starting aminopyrazines and reaction conditions, confirmed by NMR and crystallographic data.
  • Purification by recrystallization and column chromatography ensures removal of impurities and side products.
  • The bromine substituent serves as a useful handle for further functionalization via cross-coupling reactions if desired.

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate, and how are halogenation steps optimized?

The synthesis typically involves sequential halogenation of an imidazo[1,2-a]pyrazine scaffold. A general approach includes:

  • Core formation : Condensation of a pyrazine-2-amine derivative with ethyl 3-bromo-2-oxopropanoate under reflux in ethanol, followed by cyclization to form the imidazo[1,2-a]pyrazine core .
  • Halogenation : Bromination and chlorination at positions 6 and 8, respectively. Bromine sources (e.g., NBS) or directed lithiation followed by quenching with bromine/chlorine electrophiles can be used. Reaction conditions (temperature, solvent, catalysts) are critical for regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the structure. Key steps:

  • Crystallization : Slow evaporation of ethanol/dichloroethane solutions yields suitable crystals .
  • Data collection : Diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement : The SHELX suite (e.g., SHELXL) refines atomic positions, thermal parameters, and occupancy. Hydrogen atoms are placed geometrically and refined using riding models .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Silica gel (100–200 mesh) with gradients of ethyl acetate in hexane (e.g., 30–50%) effectively separates halogenated byproducts .
  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals. Cooling rates and solvent ratios are optimized to avoid co-precipitation of impurities .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods improve the yield and efficiency of this compound compared to traditional reflux?

Microwave irradiation enhances reaction kinetics and reduces side reactions:

  • Conditions : Reactions at 150–200°C with intermittent 10-second irradiation cycles (200 W) achieve >90% yield in 30 minutes vs. 5–6 hours under reflux .
  • Mechanism : Dielectric heating promotes rapid cyclization and minimizes decomposition of thermally sensitive intermediates (e.g., brominated precursors) .

Q. What factors control regioselectivity during halogenation at the 6- and 8-positions of the imidazo[1,2-a]pyrazine core?

Regioselectivity is influenced by:

  • Electronic effects : Electron-rich positions (e.g., para to nitrogen atoms) are more reactive. DFT calculations predict electrophilic attack at C6 and C8 due to lower activation barriers .
  • Directing groups : Substituents like methylamino or methoxy groups can direct halogenation via steric or electronic modulation .
  • Reagent choice : N-Bromosuccinimide (NBS) selectively brominates at C6, while SO₂Cl₂ chlorinates C8 in polar aprotic solvents .

Q. How is the antimicrobial activity of derivatives of this compound evaluated, and what statistical methods validate the results?

  • Broth dilution assay : Minimum inhibitory concentration (MIC) is determined by serial dilution in nutrient broth. Turbidity measurements after 24-hour incubation (35°C) indicate bacterial growth inhibition (e.g., against S. aureus and P. aeruginosa) .
  • Agar cup bioassay : Zones of inhibition are measured for antifungal activity (e.g., against Aspergillus niger). Data are analyzed using ANOVA with post-hoc Tukey tests to compare efficacy against controls (e.g., clotrimazole) .

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial DNA gyrase). Ligand preparation includes protonation state adjustment at physiological pH .
  • QSAR models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates halogen substituent electronegativity with antimicrobial potency. Leave-one-out cross-validation ensures model robustness .

Data Contradiction and Resolution

Q. How can conflicting spectral or crystallographic data for this compound be resolved?

  • Multi-technique validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HR-MS) to confirm molecular connectivity. For crystallographic discrepancies (e.g., dihedral angles), re-refine data using alternate software (e.g., OLEX2 vs. SHELXL) .
  • Impurity analysis : HPLC-MS identifies byproducts (e.g., dehalogenated derivatives) that may skew spectral interpretations. Recrystallization or preparative TLC isolates pure phases for re-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.